molecular formula C10H7F3N4O2 B11066176 {5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetic acid

{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetic acid

Cat. No.: B11066176
M. Wt: 272.18 g/mol
InChI Key: ORQVNLNFZQDZAC-UHFFFAOYSA-N
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Description

{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrazole ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Coupling with Acetic Acid Moiety: The final step involves coupling the tetrazole derivative with an acetic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenyl derivatives.

Chemistry:

    Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Probes: It can be used as a probe to study biological pathways and molecular interactions.

Industry:

    Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or pesticides.

    Polymer Science: It can be incorporated into polymers to enhance their properties, such as thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of {5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can bind to its target, modulating its activity and triggering downstream effects. The tetrazole ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

  • {5-[3-(trifluoromethyl)phenyl]-1H-tetrazol-1-yl}acetic acid
  • {5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-5-yl}acetic acid
  • {5-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}acetic acid

Comparison:

  • Structural Differences: The position of the tetrazole ring attachment and the presence of different substituents can significantly impact the compound’s properties.
  • Unique Features: {5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetic acid is unique due to its specific arrangement of functional groups, which may confer distinct reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H7F3N4O2

Molecular Weight

272.18 g/mol

IUPAC Name

2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetic acid

InChI

InChI=1S/C10H7F3N4O2/c11-10(12,13)7-3-1-2-6(4-7)9-14-16-17(15-9)5-8(18)19/h1-4H,5H2,(H,18,19)

InChI Key

ORQVNLNFZQDZAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN(N=N2)CC(=O)O

Origin of Product

United States

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